molecular formula C9H8BrNO4 B13324684 6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine

6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine

Katalognummer: B13324684
Molekulargewicht: 274.07 g/mol
InChI-Schlüssel: SXTHMHYKRSTNJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine is a heterocyclic organic compound It features a benzodioxine ring system substituted with bromine, methyl, and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine typically involves multi-step organic reactions. One common method includes the bromination of 7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The methyl group can be functionalized through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: 6-Amino-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine.

    Reduction: 6-Bromo-7-methyl-5-amino-2,3-dihydro-1,4-benzodioxine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine: Similar structure but lacks the methyl group.

    7-Methyl-5-nitro-2,3-dihydro-1,4-benzodioxine: Similar structure but lacks the bromine atom.

    6-Bromo-5-nitro-2,3-dihydro-1,4-benzodioxine: Similar structure but lacks the methyl group.

Uniqueness

6-Bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the benzodioxine ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H8BrNO4

Molekulargewicht

274.07 g/mol

IUPAC-Name

6-bromo-7-methyl-5-nitro-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H8BrNO4/c1-5-4-6-9(15-3-2-14-6)8(7(5)10)11(12)13/h4H,2-3H2,1H3

InChI-Schlüssel

SXTHMHYKRSTNJZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1Br)[N+](=O)[O-])OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.